1-(3-Ethoxyphenyl)-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3-Ethoxyphenyl)-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines elements of chromeno, pyrrole, and phenyl groups
Preparation Methods
The synthesis of 1-(3-ethoxyphenyl)-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves several steps:
Chromeno Ring Formation: The chromeno ring can be formed through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Fluorination and Substitution:
Industrial production methods would likely involve optimizing these reactions for scale, ensuring high yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(3-Ethoxyphenyl)-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.
Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific functional groups targeted and the conditions used.
Scientific Research Applications
1-(3-Ethoxyphenyl)-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Biology: It may have potential as a probe or ligand in biological studies, helping to elucidate biological pathways and interactions.
Mechanism of Action
The mechanism of action of 1-(3-ethoxyphenyl)-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It could influence signaling pathways, metabolic processes, or gene expression, depending on its specific interactions and the context of its use.
Comparison with Similar Compounds
1-(3-Ethoxyphenyl)-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C22H20FNO5 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
1-(3-ethoxyphenyl)-7-fluoro-2-(2-methoxyethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H20FNO5/c1-3-28-15-6-4-5-13(11-15)19-18-20(25)16-12-14(23)7-8-17(16)29-21(18)22(26)24(19)9-10-27-2/h4-8,11-12,19H,3,9-10H2,1-2H3 |
InChI Key |
SDRWWOMDBWAQEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCOC)OC4=C(C3=O)C=C(C=C4)F |
Origin of Product |
United States |
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